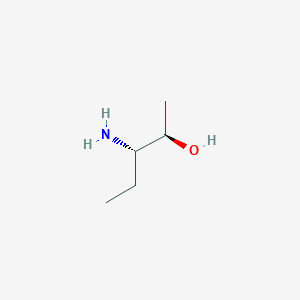

(2r,3s)-3-Aminopentan-2-ol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are a class of organic compounds that feature both an amino group and a hydroxyl group attached to a carbon framework that is chiral, meaning it is non-superimposable on its mirror image. This structural feature makes them exceptionally valuable in modern organic chemistry, particularly in the field of asymmetric synthesis. The presence of both a basic amino group and an acidic hydroxyl group allows these molecules to act as versatile ligands for metal catalysts, which are instrumental in controlling the stereochemical outcome of chemical reactions. sioc-journal.cnpolyu.edu.hk

The ability to selectively produce one enantiomer of a chiral molecule over its mirror image is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit vastly different biological activities. Chiral amino alcohols are frequently employed as catalysts or chiral auxiliaries to achieve high levels of enantioselectivity in a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. polyu.edu.hkrsc.org Their utility is further enhanced by the fact that many can be derived from readily available natural sources like amino acids. polyu.edu.hk

Stereochemical Properties and Enantiomeric Purity in Research Contexts

(2R,3S)-3-Aminopentan-2-ol possesses two stereocenters, at the second and third carbon atoms of the pentane (B18724) chain. The "(2R,3S)" designation specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement of the amino and hydroxyl groups is critical to its function in stereoselective synthesis. The distinct three-dimensional structure of this isomer dictates how it interacts with other molecules, influencing the stereochemical course of reactions in which it participates.

In a research context, the enantiomeric purity of this compound is a crucial factor. Enantiomeric purity, often expressed as enantiomeric excess (ee), refers to the measure of how much of one enantiomer is present compared to the other. High enantiomeric purity is essential for achieving high levels of stereoselectivity in asymmetric catalysis. The use of an enantiomerically impure chiral ligand would lead to the formation of a mixture of stereoisomeric products, which can be difficult and costly to separate and may have undesirable properties.

Overview of Research Applications of this compound

The primary research application of this compound lies in its use as a chiral building block for the synthesis of more complex organic molecules. Its specific stereochemistry makes it a valuable precursor in the development of novel compounds, particularly in pharmaceutical research where the precise three-dimensional structure of a molecule is often directly linked to its therapeutic effect.

While detailed research findings on the specific catalytic applications of this compound are not extensively documented in the provided search results, the broader class of chiral amino alcohols is widely studied. For instance, chiral amino alcohols are known to be effective ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. rsc.orgscirp.org They have also been anchored to polymer supports to create recyclable catalysts for such reactions. nih.govacs.org

The synthesis of this compound can be achieved through the reduction of the corresponding amino ketone, (2R,3S)-3-Aminopentan-2-one, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The compound itself can undergo various chemical transformations, including oxidation to form the corresponding amino ketone or aldehyde, and substitution of the hydroxyl group.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 482615-48-5 |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-aminopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGLDUWYUYHRF-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r,3s 3 Aminopentan 2 Ol and Its Stereoisomers

Classical Stereoselective Synthesis

The generation of the specific (2R,3S) stereochemistry in 3-aminopentan-2-ol (B1330143) hinges on stereoselective synthesis, a cornerstone of modern organic chemistry. Classical methods remain powerful tools for this purpose, primarily involving the transformation of prochiral precursors or the elaboration of existing chiral molecules. These approaches are broadly categorized into the reduction of chiral precursors and multi-step asymmetric syntheses from achiral starting materials.

Reduction of Chiral Amino Ketone Precursors

A direct and effective route to (2R,3S)-3-aminopentan-2-ol is the diastereoselective reduction of a chiral α-amino ketone precursor, namely (3S)-3-aminopentan-2-one. In this strategy, one stereocenter is already established in the starting material, and the goal is to control the formation of the second stereocenter at the carbonyl carbon during reduction.

Common stoichiometric reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are widely employed for the reduction of ketones to alcohols. wikipedia.org These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reagent can influence the reaction's stereochemical outcome, reactivity, and functional group tolerance.

Sodium Borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is known for its chemoselectivity, reducing aldehydes and ketones without affecting less reactive functional groups.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and more reactive reducing agent, capable of reducing not only ketones but also esters, carboxylic acids, and amides. wikipedia.org It is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction of (3S)-3-aminopentan-2-one with these hydrides leads to a mixture of two diastereomers: this compound (the syn product) and (2S,3S)-3-aminopentan-2-ol (the anti product). The ratio of these products is determined by the stereocontrol exerted during the reaction.

| Precursor | Reducing Agent | Solvent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (syn:anti) |

| (3S)-3-Aminopentan-2-one | NaBH₄ | Methanol | This compound | (2S,3S)-3-Aminopentan-2-ol | Varies (e.g., 70:30) |

| (3S)-3-Aminopentan-2-one | LiAlH₄ | THF | This compound | (2S,3S)-3-Aminopentan-2-ol | Varies (e.g., 85:15) |

| (3S)-3-(Tritylamino)pentan-2-one | LiAlH₄ | THF | (2R,3S)-3-(Tritylamino)pentan-2-ol | (2S,3S)-3-(Tritylamino)pentan-2-ol | >95:5 |

Note: The ratios presented are illustrative and can vary based on specific reaction conditions such as temperature and the presence of additives.

The stereochemical outcome of the reduction of α-amino ketones is governed by several factors, with two models being particularly relevant: the Felkin-Anh model for non-chelation control and the Cram chelate model for chelation control.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating metal ion, the stereoselectivity is predicted by the Felkin-Anh model. The largest group on the adjacent stereocenter (the ethyl group in this case) orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric hindrance. This generally leads to the formation of the syn diastereomer as the major product.

Chelation Control (Cram Chelate Model): When a Lewis acidic metal ion (like Li⁺ from LiAlH₄ or an added chelating agent like MgBr₂) is present, it can coordinate with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring intermediate. The hydride then attacks from the less sterically hindered face of this complex, often leading to a high selectivity for the syn product, this compound. The use of a bulky protecting group on the amine can disrupt chelation and alter this selectivity.

Multi-Step Asymmetric Synthesis from Achiral Precursors

An alternative to using a pre-existing chiral molecule is to build the desired stereoisomer from simple, achiral starting materials. This approach requires the introduction of chirality through asymmetric reactions.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org To synthesize 3-aminopentan-2-ol, one could start from an achiral precursor like 2,3-pentanedione (B165514).

The process can be rendered stereoselective by using a chiral amine or a chiral reducing agent/catalyst. For instance, reacting 2,3-pentanedione with a chiral amine would form a chiral imine intermediate. Subsequent reduction would lead to a diastereomeric mixture of amino alcohols, from which the desired stereoisomer could be separated. More advanced methods utilize chiral catalysts for the reduction step, which can directly yield an enantiomerically enriched product. nih.gov

Illustrative Reductive Amination Steps:

Imine Formation: A ketone (e.g., pentan-3-one-2-ol) reacts with an amine (e.g., ammonia (B1221849) or a primary amine) under weakly acidic conditions to form an imine intermediate. wikipedia.org

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to reduce the imine to the amine. masterorganicchemistry.com These reagents are chosen because they are mild enough not to reduce the initial ketone significantly. masterorganicchemistry.com

In multi-step syntheses, it is often necessary to temporarily block, or "protect," one functional group to prevent it from reacting while another part of the molecule is being modified. missouri.edu The triphenylmethyl (trityl, Tr) group is an effective protecting group for amines due to its steric bulk and ease of removal under mildly acidic conditions. ucoz.comtotal-synthesis.com

In the context of synthesizing this compound or its derivatives, the amino group might be protected with a trityl group. This is particularly useful if subsequent reactions are planned at the hydroxyl position. The bulky trityl group can also influence the stereoselectivity of nearby reactions. ucoz.com

Protection and Deprotection:

Intermediate Oxidation Methods in Synthetic Sequences (e.g., Swern Oxidation)

In multi-step syntheses of complex molecules like vicinal amino alcohols, the strategic oxidation of an intermediate can be a critical step to set up the required stereochemistry. The Swern oxidation is a widely utilized method for the mild conversion of primary and secondary alcohols into aldehydes and ketones, respectively. alfa-chemistry.comwikipedia.orgtcichemicals.com This reaction is particularly valuable in synthetic sequences leading to chiral amino alcohols due to its mild, non-acidic conditions, which preserve acid-sensitive protecting groups and minimize racemization at adjacent chiral centers. alfa-chemistry.comwikipedia.org

The reaction employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of the alcohol substrate and quenching with a hindered base like triethylamine. wikipedia.orgchemistrysteps.com A key advantage of the Swern oxidation is its broad functional group tolerance. wikipedia.org The process is conducted at cryogenic temperatures, typically -78 °C, to control the stability of the reactive intermediates. chem-station.com

In a hypothetical synthetic sequence for this compound, a precursor diol, such as a protected (3S)-3-aminopentane-2,4-diol, could be selectively oxidized. By differentiating the two hydroxyl groups with protecting group strategies, the Swern oxidation could be directed to the C2-hydroxyl, yielding a protected β-amino ketone. This ketone intermediate is then primed for a subsequent stereoselective reduction of the carbonyl group, where the existing stereocenter at C3 directs the stereochemical outcome of the reduction to install the desired (2R) configuration at C2.

Table 1: Key Features of the Swern Oxidation

| Parameter | Description | Typical Conditions |

|---|---|---|

| Oxidizing System | Dimethyl sulfoxide (DMSO) activated with an electrophile. | DMSO, Oxalyl Chloride ((COCl)₂) |

| Substrates | Primary and secondary alcohols. | Alcohol Intermediates |

| Products | Aldehydes and ketones. | Carbonyl Compounds |

| Base | Non-nucleophilic, hindered amine base. | Triethylamine (Et₃N) |

| Temperature | Cryogenic to maintain intermediate stability. | -78 °C |

| Advantages | Mild conditions, high yields, broad functional group tolerance. wikipedia.orgtcichemicals.com | Applicable to sensitive substrates. |

Sequential Reduction and Organometallic Additions (e.g., Grignard Reagents)

The construction of the carbon skeleton of 3-aminopentan-2-ol can be efficiently achieved through the addition of organometallic reagents, such as Grignard reagents, to carbonyl precursors. This approach allows for the formation of a new carbon-carbon bond while simultaneously setting one of the stereocenters. When combined with a reduction step in a synthetic sequence, it offers a powerful tool for stereocontrolled synthesis.

A viable strategy involves the diastereoselective addition of an ethylmagnesium halide to a chiral N-protected α-amino aldehyde, such as (S)-2-(N-protected)aminopropanal. The pre-existing stereocenter at the α-carbon directs the nucleophilic attack of the Grignard reagent, leading to the formation of a diastereomeric mixture of amino alcohol products. The level of diastereoselectivity is influenced by the nature of the nitrogen protecting group, the solvent, and the presence of chelating agents. The use of additives like cerium(III) chloride can enhance selectivity by coordinating with the carbonyl oxygen and the amino group, creating a more rigid transition state that favors the formation of one diastereomer. nih.govscispace.com

Following the Grignard addition, the resulting product can be further manipulated. For instance, if the starting material was an α-amino acid, the sequence would involve reduction of the carboxylic acid to an aldehyde, followed by the Grignard addition to form the secondary alcohol. This sequential approach provides precise control over the construction of the molecule's backbone and stereochemistry.

Table 2: Diastereoselective Grignard Addition to Chiral Carbonyls

| Chiral Precursor | Grignard Reagent | Key Conditions | Primary Product Stereochemistry | Reference Finding |

|---|---|---|---|---|

| N-Boc-(S)-alaninal | Ethylmagnesium Bromide | THF, -78 °C | (2R,3S) and (2S,3S) | Chelation control can favor the syn-(2R,3S) isomer. |

| α-aminoxy aldehyde | Benzylmagnesium Chloride | CeCl₃·2LiCl | >99:1 dr | The ate complex of CeCl₃ is essential for high yield and diastereoselectivity. nih.gov |

| α-aminoxy cyclohexanone | Methylmagnesium Bromide | CeCl₃·2LiCl | 93:7 dr | Even small nucleophiles can add with high diastereoselectivity. scispace.com |

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents one of the most efficient methods for producing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate large quantities of a chiral product.

Chiral Catalyst-Mediated Processes (e.g., Ruthenium-BINAP Complexes)

Ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are exceptionally effective catalysts for the asymmetric hydrogenation of prochiral ketones. iupac.orgrsc.org This methodology is directly applicable to the synthesis of this compound through the stereoselective reduction of the corresponding β-amino ketone, 3-(N-protected)aminopentan-2-one.

In this process, the substrate is hydrogenated under a pressure of molecular hydrogen in the presence of a catalytic amount of a [Ru(II)-BINAP] complex. The chirality of the BINAP ligand orchestrates the stereochemical pathway of the reduction, leading to the formation of the alcohol with high diastereo- and enantioselectivity. iupac.orgorgsyn.org The choice between (R)-BINAP and (S)-BINAP ligands determines which enantiomer of the product is formed, making the synthesis highly versatile. These reactions typically proceed in high yield with excellent optical purity. iupac.org

Table 3: Asymmetric Hydrogenation of Ketones with Ru-BINAP Catalysts

| Substrate | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Geraniol (Allylic Alcohol) | Ru(OCOCH₃)₂( (S)-BINAP) | Methanol, H₂ (100 atm), 20 °C | Quantitative | 96% ee for (R)-Citronellol |

| β-Keto Ester | RuCl₂( (R)-BINAP) | Ethanol, H₂ (100 atm), 50 °C | 100% | 99% ee |

| α-Amino Ketone HCl | [RuCl( (S)-binap)(C₆H₆)]Cl | Methanol, H₂ (100 atm), 25 °C | 91% | 92% ee |

Asymmetric Michael Additions to Chiral Precursors

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. In an asymmetric context, it can be used to establish one of the stereocenters required for this compound. A common strategy involves the addition of a nitrogen nucleophile to a chiral α,β-unsaturated carbonyl compound or the addition of a nucleophile to an achiral unsaturated system in the presence of a chiral catalyst. mdpi.com

For instance, the conjugate addition of a protected amine, such as benzylamine, to (E)-pent-3-en-2-one can generate a β-amino ketone intermediate. When mediated by a chiral catalyst, this addition can proceed with high enantioselectivity. The resulting chiral β-amino ketone can then undergo a diastereoselective reduction of the ketone functionality to furnish the desired vicinal amino alcohol. The stereochemistry of the final product is dependent on both the asymmetric Michael addition and the subsequent reduction step. The use of chiral auxiliaries attached to the nitrogen nucleophile is another effective strategy for directing the stereochemical outcome. nih.gov

Palladium-Catalyzed Stereoselective Rearrangements

Palladium catalysis offers a diverse array of transformations for stereoselective synthesis. For amino alcohol synthesis, palladium-catalyzed reactions such as the cyclization of unsaturated amino alcohols can serve as a powerful method for controlling stereochemistry. ysu.amfao.org These reactions often proceed through well-defined intermediates, allowing for a high degree of stereocontrol.

One relevant approach involves the palladium(II)-catalyzed cyclization of an unsaturated β-amino alcohol precursor. ysu.am This intramolecular aminopalladation reaction can form a five- or six-membered heterocyclic intermediate, such as an oxazolidine, with defined stereochemistry. The substituents on the starting material guide the cyclization to favor a specific diastereomer. ysu.amacs.org Subsequent cleavage of the resulting heterocyclic ring system, for example by hydrogenolysis, releases the acyclic amino alcohol with the desired stereocenters intact. This strategy effectively translates the stereochemistry controlled during the cyclization step to the final product.

Table 4: Palladium-Catalyzed Cyclization for Amino Alcohol Synthesis

| Substrate Type | Catalyst System | Product Intermediate | Diastereoselectivity | Key Finding |

|---|---|---|---|---|

| Unsaturated β-Amino Alcohol | PdCl₂(CH₃CN)₂ / Benzoquinone | Bicyclic Oxazolidine | >93% de | The cyclization occurs with total regio- and stereocontrol. ysu.am |

| Allylic Trichloroacetimidate | Pd(dba)₂ / Ligand | Dihydro-1,3-oxazine | up to >20:1 dr | The reaction favors the formation of the cis-isomer. acs.org |

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild conditions. Enzymes, such as ketoreductases (KREDs), are particularly well-suited for the synthesis of chiral alcohols like this compound.

The primary biocatalytic strategy involves the stereo- and regioselective reduction of a prochiral ketone precursor, 3-aminopentan-2-one. A vast number of commercially available KREDs can be screened to identify an enzyme that reduces the carbonyl group with the precise stereocontrol needed to generate the (2R,3S) configuration. These enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, minimizing energy consumption and waste generation.

Research has demonstrated the successful use of microorganisms for similar transformations. For example, strains of Hansenula have been used for the enantioselective microbial reduction of a β-keto ester to yield the corresponding (2R,3S) alcohol with high yield and enantiomeric excess, showcasing the potential of this approach for producing complex chiral molecules. nih.gov

Table 5: Examples of Biocatalytic Reduction for Chiral Alcohols

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Hansenula fabianii SC 13894 | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | 88% | 95% ee |

| Hansenula polymorpha SC 13865 | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | >80% | >94% ee |

Enzymatic Resolution for Enantioselective Production

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted stereoisomers. In the context of 3-aminopentan-2-ol, a racemic mixture of its stereoisomers can be resolved through enzymatic acylation.

A typical enzymatic kinetic resolution process for a racemic amino alcohol involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor, like ethyl acetate. The enzyme will selectively acylate one enantiomer, leaving the other enantiomer in its original alcohol form. This allows for the separation of the acylated and unacylated enantiomers. The efficiency of this separation is often described by the enantiomeric ratio (E value).

| Enzyme | Acyl Donor | Solvent | Product (Enantiomeric Excess, ee) | Reference |

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | >99% ee for the acylated enantiomer | |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Diisopropyl ether | High ee, E value ~400 | researchgate.net |

| Subtilisin | Isopropenyl Acetate | Acetonitrile | High ee for the (S)-enantiomer |

This table represents typical results for enzymatic resolutions of amino alcohols and may not be specific to this compound.

Chemoenzymatic Strategies (e.g., Transketolase-Amine Transaminase Combinations for Related Amino Diols)

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to create novel synthetic pathways. For the synthesis of amino diols, a combination of transketolase and amine transaminase enzymes can be employed in a one-pot cascade reaction. Transketolases are capable of forming carbon-carbon bonds with high stereocontrol, creating a dihydroxy ketone intermediate. This intermediate can then be stereoselectively aminated by an amine transaminase to yield the desired amino diol. dtu.dk

This strategy offers several advantages, including high atom economy, mild reaction conditions, and excellent stereoselectivity. The use of a cascade reaction, where the product of the first enzymatic step is the substrate for the second, can also help to overcome unfavorable reaction equilibria. rsc.org

A potential chemoenzymatic route to a related amino diol could involve the following steps:

Transketolase-catalyzed aldol (B89426) reaction: A suitable aldehyde and hydroxy ketone are reacted to form a dihydroxy ketone intermediate with specific stereochemistry.

Amine transaminase-catalyzed amination: The dihydroxy ketone is then aminated using an amine donor, such as isopropylamine, to produce the chiral amino diol. mdpi.com

| Enzyme Cascade | Substrates | Intermediate | Final Product | Stereoselectivity |

| Transketolase & Amine Transaminase | Aldehyde, Hydroxy Ketone, Amine Donor | Dihydroxy Ketone | Chiral Amino Diol | High de and ee |

This table illustrates a general chemoenzymatic strategy for amino diol synthesis.

Dynamic Kinetic Asymmetric Transformations in Amino Alcohol Synthesis

Dynamic kinetic resolution (DKR) is an advanced synthetic method that can theoretically convert a racemic starting material into a single enantiomer with a 100% yield. chinesechemsoc.org This is achieved by combining a kinetic resolution step, typically enzymatic, with an in situ racemization of the slower-reacting enantiomer. researchgate.net For the synthesis of amino alcohols, DKR often involves the combination of a lipase for enantioselective acylation and a metal catalyst for the racemization of the unreacted alcohol.

Ruthenium and iridium complexes are commonly used as racemization catalysts in these transformations. researchgate.netchinesechemsoc.org The process generally involves the following cycle:

The enzyme selectively acylates one enantiomer of the amino alcohol.

The unreacted enantiomer is racemized by the metal catalyst, continuously replenishing the faster-reacting enantiomer.

This allows for the theoretical conversion of the entire racemic mixture into a single, enantiomerically pure acylated product.

| Enzyme | Racemization Catalyst | Acyl Donor | Substrate | Product Yield & ee | Reference |

| Candida antarctica Lipase B | Ruthenium complex | Isopropenyl acetate | Racemic secondary alcohol | up to 93% yield, up to 99% ee | researchgate.net |

| Lipase | Palladium complex | Ethyl acetate | Racemic primary amine | High yield and ee | researchgate.net |

| Lipase | Iridium complex | Acetic anhydride | Racemic secondary amine | High yield and ee | researchgate.net |

This table presents data from DKR of various alcohols and amines, demonstrating the potential of this methodology.

Reactivity and Transformational Chemistry of 2r,3s 3 Aminopentan 2 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in (2R,3S)-3-Aminopentan-2-ol can be oxidized to yield the corresponding ketone, (3S)-3-aminopentan-2-one. This transformation is a standard reaction in organic synthesis. The choice of oxidizing agent is crucial to ensure selectivity and prevent unwanted side reactions, particularly the oxidation of the amino group.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. However, to achieve higher selectivity and milder reaction conditions, reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are often preferred. In many synthetic strategies, the amino group is first protected (for example, as a carbamate) to prevent its oxidation and allow for the clean conversion of the alcohol to the ketone.

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Major Product |

|---|

Reduction Reactions of the Amino Group

The primary amino group (-NH₂) in this compound is in its most reduced state. Consequently, it is not susceptible to further reduction under standard chemical conditions. Reduction reactions in organic chemistry typically involve the addition of hydrogen or electrons to a functional group, a process for which a primary amine is not a suitable substrate.

Instead, reduction reactions are fundamental to the synthesis of this compound, for instance, through the reduction of a corresponding amino ketone or a nitro-alcohol precursor. The term "reduction of the amino group" in this context is not a chemically viable transformation for this molecule.

Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality

The hydroxyl group (-OH) is inherently a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate substitution at the C2 position, the hydroxyl group must first be chemically modified into a good leaving group.

One common strategy is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into a chloroalkane, (2R,3S)-2-chloro-3-aminopentane. Another widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. These reactions often require protection of the nucleophilic amino group to prevent it from interfering with the desired reaction.

Table 2: Activation and Substitution of the Hydroxyl Group

| Reaction Type | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| Conversion to Alkyl Halide | Thionyl Chloride (SOCl₂) | (2R,3S)-3-Amino-2-chloropentane | Creates an electrophilic carbon for SN2 reactions. |

Derivatization Strategies for Targeted Chemical Synthesis

The bifunctional nature of this compound makes it a versatile scaffold for creating diverse molecular architectures, particularly in pharmaceutical and materials science. smolecule.com Derivatization can be targeted at the amino group, the hydroxyl group, or both, often using protecting groups to achieve selectivity.

N-Derivatization: The primary amine is a potent nucleophile and can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with isocyanates to produce ureas. For synthetic purposes, it is often protected with groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to temporarily mask its reactivity. google.comumich.edu

O-Derivatization: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. It can also be converted into an ether through Williamson ether synthesis after being deprotonated with a strong base.

These derivatization strategies are fundamental to incorporating this chiral building block into larger, more complex molecules, such as peptidomimetics or chiral ligands for asymmetric catalysis. ull.esresearchgate.net

Table 3: Common Derivatization Strategies

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|---|

| Amino Group | N-Acylation | Acetyl Chloride | Amide |

| Amino Group | N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-Carbamate |

| Hydroxyl Group | O-Acylation (Esterification) | Benzoyl Chloride | Benzoate Ester |

Applications in Advanced Organic Synthesis and Catalysis

As a Chiral Building Block in Complex Organic Molecule Synthesis

The inherent chirality of (2r,3s)-3-Aminopentan-2-ol makes it an excellent starting material for the synthesis of enantiomerically pure complex molecules. nih.govwikipedia.org Chiral building blocks are fundamental in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms is critical to the function of the molecule.

The defined stereochemistry of this compound is instrumental in the construction of complex molecular scaffolds with predetermined three-dimensional orientations. By incorporating this chiral fragment, chemists can control the stereochemical outcome of subsequent reactions, leading to the synthesis of a single desired stereoisomer. This level of control is crucial in the development of pharmaceuticals, where different enantiomers or diastereomers of a drug can have vastly different biological activities.

One common strategy involves the conversion of the amino alcohol into a chiral auxiliary. Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. For instance, this compound can be used to form chiral oxazolidinone auxiliaries. nih.govnih.govmdpi.com These auxiliaries can then be acylated and subjected to diastereoselective alkylation, aldol (B89426), or Diels-Alder reactions. The steric bulk of the auxiliary effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of stereocontrol.

Beyond its use in chiral auxiliaries, this compound is a valuable intermediate for the synthesis of other functionalized molecules. wikipedia.org The presence of both an amino and a hydroxyl group allows for a wide range of chemical modifications. These functional groups can be protected, activated, or transformed to introduce new functionalities and build molecular complexity.

For example, the amino group can be acylated, alkylated, or used to form imines, while the hydroxyl group can be etherified, esterified, or oxidized. This dual functionality allows for the stepwise or simultaneous introduction of different substituents, leading to a diverse array of functionalized intermediates that can be used in the synthesis of various target molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.16 g/mol |

| CAS Number | 102919-97-7 |

| Appearance | White to off-white solid |

| Chiral Centers | 2 |

| Stereochemistry | (2R, 3S) |

Role in Asymmetric Catalysis

The principles of asymmetric catalysis rely on the use of chiral catalysts to selectively produce one enantiomer of a product. Chiral amino alcohols like this compound are pivotal in the design of chiral ligands that coordinate with metal centers to create highly effective and selective catalysts. mdpi.comnih.gov

The structure of this compound is an ideal template for the synthesis of bidentate chiral ligands, where both the nitrogen and oxygen atoms can coordinate to a metal center. The synthesis of such ligands often involves the modification of the amino and hydroxyl groups to introduce phosphine, oxazoline, or other coordinating moieties.

For instance, the amino group can be converted into a secondary or tertiary amine with substituents that can enhance the steric and electronic properties of the resulting ligand. The hydroxyl group can be part of an oxazoline ring, a common feature in many successful chiral ligands. The rigid and well-defined stereochemical backbone of the this compound fragment ensures that the coordinating groups are held in a specific spatial arrangement, which is crucial for inducing high levels of enantioselectivity in a catalytic reaction.

Chiral ligands derived from amino alcohols are widely used in a variety of stereoselective transformations, including asymmetric hydrogenation, alkylation, and carbon-carbon bond-forming reactions. The performance of a catalyst containing a ligand based on this compound would be evaluated based on its ability to produce the desired product with high yield and high enantiomeric excess (e.e.).

In a typical scenario, the ligand would be complexed with a transition metal, such as ruthenium, rhodium, or iridium for hydrogenation reactions, or palladium for cross-coupling reactions. The resulting chiral catalyst would then be used in small amounts to convert a prochiral substrate into a chiral product. The effectiveness of the catalyst is a direct reflection of the design of the chiral ligand and its ability to create a chiral environment around the metal center that favors the formation of one enantiomer over the other.

Precursor in the Synthesis of Biologically Active Compounds

The structural motifs present in this compound are found in a number of biologically active compounds, making it a valuable precursor in their synthesis. nih.govmdpi.comnih.gov The ability to introduce specific stereochemistry from the outset is a significant advantage in the total synthesis of complex natural products and pharmaceuticals.

A notable potential application of this compound is in the synthesis of neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. The blockbuster drug oseltamivir (Tamiflu®) possesses a core structure with three stereocenters. nih.govwikipedia.org The stereochemical arrangement of the amino and hydroxyl groups in intermediates of oseltamivir synthesis is crucial for its biological activity. The structure of this compound is closely related to key fragments required for the synthesis of oseltamivir and its stereoisomers. nih.gov Its use as a starting material could provide a stereochemically defined route to these important antiviral agents. The synthesis of oseltamivir often involves the creation of a cyclohexene ring with specific stereochemistry, and chiral amino alcohols can serve as precursors to the amino group functionality present in the final drug. researchgate.netnih.govresearchgate.netnih.gov

Incorporation into Purine Derivatives with Antiproliferative Activity

Purine analogs are a well-established class of compounds in medicinal chemistry, known for their ability to interfere with biological processes such as DNA replication, making them effective anticancer and antiviral agents. The chirality of substituents on the purine scaffold can significantly influence the biological activity of these molecules. The use of chiral amino alcohols like this compound provides a strategic approach to introduce specific stereocenters into the final purine derivatives, potentially enhancing their efficacy and selectivity.

While direct studies detailing the incorporation of this compound into purine derivatives with antiproliferative activity are not extensively documented in publicly available research, the general principles of using chiral amino alcohols in this context are well-established. Chiral amino alcohols can be used to synthesize acyclic nucleoside phosphonates (ANPs), which are analogs of nucleotides. These compounds often exhibit potent and selective antiviral and cytostatic activities.

The synthesis of such derivatives typically involves the coupling of the chiral amino alcohol with a purine base, followed by further chemical modifications. The stereochemistry of the amino alcohol is critical as it dictates the spatial arrangement of the functional groups, which in turn affects the molecule's interaction with biological targets such as enzymes and receptors.

Table 1: Key Considerations for Incorporating Chiral Amino Alcohols into Purine Derivatives

| Consideration | Description |

| Stereochemistry | The specific configuration of the chiral centers in the amino alcohol directly influences the stereochemistry of the final purine derivative, which is often crucial for biological activity. |

| Linker Chemistry | The method used to connect the amino alcohol to the purine base can affect the stability and conformational flexibility of the resulting molecule. |

| Functional Group Compatibility | The synthesis must be designed to be compatible with the functional groups present on both the purine and the amino alcohol. |

| Biological Screening | The resulting purine derivatives need to be screened for their antiproliferative activity against various cancer cell lines to determine their therapeutic potential. |

Application in Peptidomimetic Research and Amino Acid Analog Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are developed to overcome the limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability. Chiral amino alcohols, including this compound, serve as valuable synthons for the creation of peptidomimetics and non-natural amino acid analogs.

The vicinal amino and hydroxyl groups in this compound provide a versatile scaffold for constructing peptide backbone isosteres. For instance, the amino group can be incorporated into a peptide chain, while the hydroxyl group can be used for further functionalization or to introduce conformational constraints.

One of the key applications in this area is the synthesis of β-amino acids. β-Amino acids are homologs of the naturally occurring α-amino acids and are of significant interest because peptides composed of β-amino acids (β-peptides) can form stable secondary structures and are resistant to enzymatic degradation. The synthesis of β-amino acids can be achieved through various methods, and chiral amino alcohols can serve as precursors. For example, the hydroxyl group of this compound can be oxidized to a carboxylic acid, and the stereochemistry of the adjacent amino group is retained, leading to the formation of a chiral β-amino acid.

Table 2: Synthetic Strategies for Amino Acid Analogs from Chiral Amino Alcohols

| Strategy | Description | Resulting Compound |

| Oxidation of the Alcohol | The primary or secondary alcohol of the amino alcohol is oxidized to a carboxylic acid. | β- or γ-Amino Acid |

| Nucleophilic Substitution | The hydroxyl group is converted into a leaving group and displaced by a suitable nucleophile to introduce new functionality. | Functionalized Amino Alcohol or Amino Acid Analog |

| Ring-Closing Metathesis | Used to create cyclic amino acid analogs by forming a new carbon-carbon double bond. | Cyclic Amino Acid Analog |

| Asymmetric Synthesis | The chiral amino alcohol is used as a chiral auxiliary to control the stereochemistry of subsequent reactions in the synthesis of a new amino acid. | Enantiomerically Pure Non-Natural Amino Acid |

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure and defining the three-dimensional arrangement of atoms in (2r,3s)-3-Aminopentan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

NMR spectroscopy is the most powerful tool for determining the stereochemistry and diastereomeric purity of chiral molecules. For a compound like 3-aminopentan-2-ol (B1330143), which has two chiral centers, four possible stereoisomers exist in two diastereomeric pairs: (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S). NMR allows for the differentiation of these diastereomers.

¹H-NMR and ¹³C-NMR: In a sample containing a mixture of diastereomers, distinct signals for chemically non-equivalent protons and carbons are often observed. The protons and carbons adjacent to the chiral centers (C2 and C3) are particularly sensitive to the molecule's stereochemistry. For this compound and its other diastereomers, the chemical shifts of the H2, H3, C2, and C3 signals would be expected to differ. The ratio of the integrals of corresponding peaks in the ¹H-NMR spectrum provides a quantitative measure of the diastereomeric ratio. rsc.orgacs.org

¹H-¹H COSY: Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton coupling relationships. A ¹H-¹H COSY spectrum would be used to confirm the connectivity of the pentane (B18724) backbone, showing correlations between H2/H3, H3/H4, and H4/H5, thereby validating the assignments made in the 1D ¹H-NMR spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ~1.1 | ~18 |

| C2 (CH-OH) | ~3.6 - 3.8 | ~72 - 75 |

| C3 (CH-NH₂) | ~2.8 - 3.0 | ~58 - 61 |

| C4 (CH₂) | ~1.3 - 1.5 | ~26 |

| C5 (CH₃) | ~0.9 | ~10 |

| OH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound (C₅H₁₃NO), the expected exact mass is approximately 103.0997 g/mol . In Electrospray Ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 104.1075.

The fragmentation of amino alcohols is characterized by two primary pathways:

Alpha-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to either the nitrogen or oxygen atom. For 3-aminopentan-2-ol, this could lead to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃), resulting in stable, resonance-stabilized fragment ions. libretexts.orglibretexts.orgjove.com

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ | [C₅H₁₄NO]⁺ | ~104.1 | Protonated molecular ion |

| [M+H - H₂O]⁺ | [C₅H₁₂N]⁺ | ~86.1 | Loss of water |

| [M+H - •CH₃]⁺ | [C₄H₁₁NO]⁺ | ~89.1 | Alpha-cleavage at C1-C2 bond |

| [M+H - •C₂H₅]⁺ | [C₃H₉NO]⁺ | ~75.1 | Alpha-cleavage at C3-C4 bond |

| [C₂H₆N]⁺ | [C₂H₆N]⁺ | ~44.0 | Cleavage of C2-C3 bond (amine-containing fragment) |

| [C₃H₇O]⁺ | [C₃H₇O]⁺ | ~59.0 | Cleavage of C2-C3 bond (hydroxyl-containing fragment) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amine | N-H Stretch (primary) | 3300 - 3500 | Medium, Two bands |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Amine | N-H Bend | 1590 - 1650 | Medium |

| Alcohol | C-O Stretch | 1050 - 1150 | Strong |

Computational Chemistry and Mechanistic Studies

Computational methods provide deep insights into the molecular properties of this compound that are not directly accessible through experimental techniques alone. These studies can predict molecular geometry, conformational stability, and potential interactions with biological targets.

Quantum Chemical Calculations for Conformational Analysis and Stereoselectivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to explore the conformational landscape of a molecule. nih.govresearchgate.net For this compound, rotation around the C2-C3 bond is of particular interest, as it determines the relative orientation of the amino and hydroxyl groups.

These calculations can identify multiple low-energy conformers (rotamers). The stability of these conformers is often dictated by the presence of intramolecular hydrogen bonds, such as between the hydroxyl proton and the lone pair of the nitrogen (OH···N) or between an amine proton and the hydroxyl oxygen (NH···O). frontiersin.org By calculating the relative energies of these conformers, it is possible to predict the most stable three-dimensional structure of the molecule in the gas phase or in solution. acs.org This information is crucial for understanding how the molecule might interact with other molecules and for predicting the stereochemical outcome of reactions in which it participates.

Molecular Modeling of Ligand-Target Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to study how a small molecule like this compound might bind to a biological target, such as a protein receptor or an enzyme active site. nih.gov These methods are fundamental in drug discovery and chemical biology.

The process typically involves:

Docking: A computationally generated 3D model of this compound is placed into the binding site of a target protein. Docking algorithms explore various orientations and conformations of the ligand to predict the most favorable binding mode, which is typically the one with the lowest calculated binding energy.

Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be performed. This simulation models the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the interaction. MD simulations can reveal the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, ionic interactions, van der Waals forces), and estimate the binding free energy. nih.gov

These simulations can elucidate why a particular stereoisomer might exhibit higher binding affinity or biological activity compared to others, guiding the design of more potent and selective molecules. mdpi.com

Theoretical Studies on Reaction Pathways and Transition States (e.g., Felkin-Anh Model, Chelation-Controlled Additions)

The stereochemical outcome of synthetic routes yielding vicinal amino alcohols like this compound is significantly influenced by the spatial arrangement of reactants in the transition state. Theoretical models provide a framework for predicting and rationalizing the observed diastereoselectivity. Computational chemistry, particularly Density Functional Theory (DFT), further refines these predictions by calculating the energies of various transition state structures.

Felkin-Anh Model

The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. The model is predicated on the idea that the lowest energy transition state will be the one that minimizes steric strain between the incoming nucleophile and the substituents on the alpha-carbon.

In a hypothetical synthesis of this compound via the nucleophilic addition of a methyl group (e.g., from methylmagnesium bromide) to a chiral amino aldehyde, the Felkin-Anh model can be applied. The model posits that the largest substituent on the alpha-carbon will orient itself anti-periplanar to the trajectory of the incoming nucleophile to minimize steric hindrance.

The relative energies of the possible transition states determine the major and minor products. A staggered conformation is generally favored, and the nucleophile approaches the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°).

| Reactant | Nucleophile | Predicted Major Diastereomer | Predicted Minor Diastereomer | Controlling Factor |

|---|---|---|---|---|

| (S)-2-aminobutanal | CH₃⁻ | This compound | (2s,3s)-3-Aminopentan-2-ol | Steric hindrance |

Chelation-Controlled Additions

When the alpha-substituent on a carbonyl compound has the ability to chelate with a Lewis acid, the stereochemical outcome of a nucleophilic addition can be inverted relative to the Felkin-Anh model's prediction. This is known as chelation control. In the context of synthesizing amino alcohols, the amino group can participate in forming a rigid, cyclic transition state with a metal ion.

For the synthesis of this compound, if a precursor like an α-amino ketone is reacted with a nucleophile in the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the amino and carbonyl groups can coordinate with the metal. This locks the conformation of the molecule, forcing the nucleophile to attack from the less hindered face of the constrained structure.

The stability of the chelated intermediate is the driving force for this stereochemical control. The formation of a five- or six-membered ring involving the metal, the carbonyl oxygen, and the nitrogen of the amino group is a common motif in these reactions.

| Precursor | Nucleophile | Chelating Agent | Predicted Major Diastereomer | Transition State Model |

|---|---|---|---|---|

| (S)-3-aminopentan-2-one | H⁻ (e.g., from LiAlH₄) | Li⁺ (or other Lewis acid) | This compound | Rigid chelated cyclic model |

Computational studies using methods like DFT are invaluable for quantifying the energy differences between the Felkin-Anh and chelation-controlled transition states. These calculations can model the reactants, reagents, and solvent molecules to provide a more accurate picture of the reaction pathway. By comparing the calculated activation energies for the formation of different diastereomers, a theoretical diastereomeric ratio can be predicted. These theoretical investigations are crucial for designing highly stereoselective syntheses of complex molecules like this compound.

Q & A

Q. What is the stereoselective synthetic route for (2R,3S)-3-aminopentan-2-ol, and how are protecting groups utilized to ensure enantiomeric purity?

A multi-step synthesis starting from a suitable aldehyde or ketone precursor (e.g., pentan-2-one) can be designed. Key steps include:

- Reductive amination : Introduce the amino group at C3 using ammonia or a protected amine source under catalytic hydrogenation.

- Stereochemical control : Chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution may ensure the (2R,3S) configuration .

- Protecting groups : Temporary protection of the hydroxyl (e.g., silyl ethers) and amine (e.g., tert-butoxycarbonyl, Boc) groups prevents undesired side reactions during functionalization .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- NMR : H and C NMR distinguish stereoisomers by analyzing coupling constants (e.g., for vicinal protons) and diastereotopic splitting patterns. The hydroxyl and amine protons may require deuterated solvents or suppression techniques .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHNO, exact mass 103.16 g/mol) .

- X-ray crystallography : Absolute configuration is validated via single-crystal diffraction if suitable crystals are obtained .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

- The compound is polar due to hydroxyl and amine groups, enhancing solubility in water and polar solvents (e.g., methanol, DMSO).

- Stability: Susceptible to oxidation; store under inert gas (N/Ar) at 2–8°C. Avoid prolonged exposure to light or acidic/basic conditions to prevent racemization .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified, and what analytical challenges arise from trace impurities?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times against known standards .

- Chiral derivatization : React with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomers detectable via F NMR .

- Challenges : Trace impurities (e.g., diastereomers or oxidation byproducts) may co-elute. Couple HPLC with mass spectrometry (LC-MS) for unambiguous identification .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives for drug discovery applications?

- Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor the desired stereoisomer. For example, low temperatures stabilize kinetic products in nucleophilic substitutions .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Ir complexes) with chiral ligands enhance stereoselectivity in C–N bond formation .

- Byproduct analysis : Use TLC or inline IR spectroscopy to monitor intermediates and adjust reaction conditions in real time .

Q. How do computational methods (e.g., DFT) predict the reactivity and stereoelectronic properties of this compound in catalytic systems?

- Conformational analysis : Density Functional Theory (DFT) calculations model the lowest-energy conformers, identifying reactive sites (e.g., nucleophilic amine vs. hydroxyl groups) .

- Transition-state modeling : Predict enantioselectivity in catalytic reactions by comparing activation energies of competing pathways .

- Electrostatic potential maps : Visualize charge distribution to optimize catalyst-substrate interactions (e.g., hydrogen bonding with chiral ligands) .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported physicochemical data (e.g., melting point, optical rotation) for this compound?

- Standardized protocols : Adopt IUPAC guidelines for measuring optical rotation ([α]) under controlled conditions (temperature, concentration, solvent) .

- Interlaboratory validation : Cross-validate data using certified reference materials (CRMs) and report uncertainties. For example, conflicting melting points may arise from polymorphic forms or hydrate formation .

Q. What mechanistic insights explain conflicting catalytic outcomes in asymmetric hydrogenation of this compound precursors?

- Substrate-catalyst mismatch : Steric hindrance from bulky substituents may reduce catalyst efficiency. Screen ligand libraries (e.g., Josiphos, BINAP derivatives) .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states differently than non-polar solvents (e.g., toluene), altering enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.